(Z)-Cinnamylamine
Description
Significance of (Z)-Cinnamylamine as a Stereospecific Intermediate
The utility of this compound in chemical synthesis is intrinsically linked to its defined stereochemistry. The Z-configuration of the double bond provides a rigid scaffold that allows for precise control over the three-dimensional arrangement of atoms in subsequent chemical transformations. This stereospecificity is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where the specific spatial orientation of functional groups can dictate biological activity.
This compound serves as a precursor to a variety of more complex molecules. The amino group and the double bond offer two reactive sites that can be functionalized selectively. For instance, the amine can undergo N-alkylation, N-arylation, or acylation, while the alkene is amenable to reactions such as dihydroxylation, epoxidation, and cyclopropanation. The initial Z-geometry of the alkene often directs the stereochemical outcome of these additions, allowing for the diastereoselective synthesis of products that would be challenging to obtain from the corresponding (E)-isomer or a mixture of isomers.
The cinnamylamine (B1233655) framework itself is a key structural motif found in numerous approved drugs and clinical candidates. acs.org For example, naftifine (B1207962), an antifungal agent, and reboxetine, an antidepressant, are based on the cinnamyl- and 3-arylpropylamine scaffold. acs.org The ability to synthesize the (Z)-isomer selectively provides a pathway to novel analogues of these drugs, enabling structure-activity relationship (SAR) studies and the potential discovery of compounds with improved efficacy or novel biological activities.
Historical Context of this compound Synthesis Methodologies
The historical approaches to the synthesis of (Z)-alkenes, the core structural feature of this compound, have laid the groundwork for modern methods. One of the most classical and enduring strategies for accessing Z-alkenes is the partial reduction of alkynes.
Catalytic Semihydrogenation of Alkynes: A cornerstone in stereoselective alkene synthesis is the catalytic semihydrogenation of a corresponding propargylamine (B41283) precursor. The Lindlar catalyst, a palladium catalyst poisoned with lead acetate (B1210297) and quinoline, is renowned for its ability to effect the syn-addition of hydrogen to an alkyne, yielding the corresponding (Z)-alkene with high selectivity. youtube.com The catalyst's deactivation prevents over-reduction to the corresponding alkane. youtube.com This method has been a reliable tool for decades, providing a direct route to Z-alkenes from readily available alkyne starting materials.
Dissolving Metal Reductions: In contrast, dissolving metal reductions, such as the use of sodium or lithium in liquid ammonia, typically provide the thermodynamically more stable (E)-alkene via an anti-addition mechanism involving a radical anion intermediate. libretexts.org This highlights the early understanding and control over stereochemical outcomes based on the choice of reagents and reaction mechanisms. youtube.comlibretexts.org While not directly producing the Z-isomer, the development of these complementary methods was crucial in establishing the principles of stereoselective synthesis.
These classical methods, while effective, often required stoichiometric amounts of reagents or harsh conditions. The evolution of synthetic methodology has since moved towards more efficient and versatile catalytic processes, setting the stage for the current research landscape.
Current Research Landscape and Emerging Trends in this compound Chemistry
The contemporary synthesis of this compound and its derivatives is dominated by advanced transition-metal-catalyzed reactions that offer high levels of stereoselectivity and functional group tolerance under milder conditions.
Palladium-Catalyzed Reactions: Palladium catalysis has been at the forefront of these developments. While traditional Heck-type arylations of allylamines typically favor the formation of (E)-cinnamylamines, recent research has focused on overcoming this thermodynamic preference. researchgate.net A significant breakthrough has been the use of directing groups to control the stereochemical outcome. For instance, the use of a picolinamide (B142947) directing group on an allylamine (B125299) substrate has been shown to facilitate a Pd(II)-catalyzed γ-arylation that selectively produces (Z)-cinnamylamines. researchgate.netchemrxiv.org This method proceeds through a chelation-assisted C-H activation mechanism, where the bidentate ligand directs the catalyst to achieve the Z-selective arylation. researchgate.net
Another innovative approach involves the use of carbon dioxide (CO2) as a transient protecting and directing group for the γ-arylation of free allylamines, which can also be tuned to favor Z-isomer formation under specific conditions. chemrxiv.org
Iridium and Other Metal-Catalyzed Methods: Beyond palladium, other transition metals have shown promise in the Z-selective synthesis of allylic amines. Iridium catalysts, for example, have been successfully employed in the Z-selective cross-coupling of allylic carbonates with α-aryl diazo esters. nih.gov These reactions are notable for overriding the strong thermodynamic preference for the (E)-product. nih.gov Rhodium-catalyzed hydroamination of allenes has also emerged as a powerful method for the synthesis of chiral α-allylic amines, which can be precursors to this compound derivatives. rsc.org
The table below summarizes selected modern catalytic methods for the synthesis of this compound derivatives, highlighting the diversity of approaches and their respective efficiencies.
| Catalyst/Method | Substrate 1 | Substrate 2 | Product | Yield (%) | Z:E Ratio |
| Pd(OAc)₂ / AgOAc | N-allylpicolinamide | Aryl iodide | This compound derivative | 55-85 | >20:1 |
| [Ir(COD)Cl]₂ / Ligand | Allylic carbonate | α-Aryl diazo ester | (Z,E)-Dienoate | up to 85 | >10:1 |
| Electrochemical (Thianthrene) | Terminal alkene | Secondary amine | (Z)-Allylic amine | up to 88 | >20:1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4226-59-9 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(Z)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4- |
InChI Key |
RDAFNSMYPSHCBK-DAXSKMNVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN |
Origin of Product |
United States |
Synthetic Methodologies for Z Cinnamylamine and Its Stereoisomers
Catalytic Approaches to (Z)-Cinnamylamine Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of cinnamylamines, offering pathways to control both regio- and stereoselectivity. These methods often involve the arylation of allylamine (B125299) derivatives.
Palladium-Catalyzed Stereoselective γ-Arylation of Allylamines
A key strategy for constructing cinnamylamine (B1233655) frameworks is the palladium-catalyzed γ-arylation of allylamines. This approach allows for the direct introduction of an aryl group at the γ-position of the allylic system.
While traditional Heck-type γ-arylations of allylamines typically yield the (E)-cinnamylamine isomer, the use of a picolinamide (B142947) directing group has been shown to favor the formation of the (Z)-isomer. acs.orgacs.orgnih.gov This Z-selectivity is a notable advancement in the stereocontrolled synthesis of cinnamylamines.
The reaction of N-allylpicolinamides with various aryl iodides in the presence of a Pd(OAc)₂ catalyst and an AgOAc additive leads to the selective γ-arylation of allylamines, constructing a variety of cinnamylamines with moderate to good yields and good to high E/Z ratios. acs.orgacs.orgnih.gov To achieve favorable E/Z ratios, the reaction conditions, including additives and directing groups, have been extensively studied. acs.orgacs.orgnih.gov For instance, investigations into the Pd(II)-catalyzed, picolinamide-assisted, γ-C(sp²)–H activation and Z-selective arylation of allylamines have been reported. acs.orgacs.orgnih.gov
A plausible mechanism for the observed regioselectivity and Z-selective arylation of N-allylpicolinamides has been proposed. acs.orgacs.orgnih.gov This mechanism likely involves the formation of a palladacycle intermediate, stabilized by the coordinating picolinamide group, which directs the aryl group to the γ-position and controls the stereochemical outcome.
It has been observed that the arylation of an N-allyl-5-methylisoxazole-3-carboxamide under similar Pd(II)-catalyzed conditions resulted in the formation of E-cinnamylamines, suggesting that the nature of the directing group is crucial for achieving Z-selectivity. acs.orgacs.orgnih.gov
Table 1: Picolinamide-Assisted Z-Selective γ-Arylation of Allylamines
| Allylamine Substrate | Aryl Iodide | Catalyst | Additive | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|
| N-allylpicolinamide | Iodobenzene | Pd(OAc)₂ | AgOAc | >50 | 38:62 | acs.org |
| N-allylpicolinamide | 4-Iodoanisole | Pd(OAc)₂ | AgOAc | >50 | 2:98 | acs.org |
| N-allylpicolinamide | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | AgOAc | >50 | 15:85 | acs.org |
| N-(2-methylallyl)picolinamide | Iodobenzene | Pd(OAc)₂ | AgOAc | Moderate | - | acs.orgnih.gov |
This table is representative and not exhaustive of all reported examples.
Regioselectivity in the palladium-catalyzed arylation of allylamines is a critical aspect, determining whether the aryl group adds to the α, β, or γ position of the allylic system. While Heck-type reactions often lead to γ-arylation, achieving high regioselectivity can be challenging, especially with unprotected allylamines. nih.gov
The use of directing groups, such as picolinamide, plays a significant role in controlling regioselectivity, favoring γ-arylation. acs.orgacs.org In the absence of such directing groups, a mixture of products can be formed. The choice of catalyst, ligands, and reaction conditions also influences the regiochemical outcome. For instance, a Pd(II) precatalyst has been used for the arylation of cinnamylamines and the diarylation of terminal allylamines to produce 3,3-diarylallylamine products. nih.gov
Furthermore, the nature of the allylamine substrate itself, including the substituents on the nitrogen atom and the allylic backbone, can impact the regioselectivity of the arylation reaction.
The stereochemical outcome of palladium-catalyzed arylation reactions, specifically the Z/E selectivity, is highly dependent on the nature of the ligands coordinated to the palladium center. While picolinamide as a bidentate directing group has been shown to promote Z-selectivity in the γ-arylation of allylamines, other ligands can favor the formation of the E-isomer. acs.orgacs.orgresearchgate.net
In many palladium-catalyzed cross-coupling reactions, the steric and electronic properties of the phosphine (B1218219) ligands employed can significantly influence the reaction's efficiency and selectivity. For example, bulky, electron-rich phosphine ligands are often effective in promoting the desired coupling. The development of ligands that can effectively control the geometry of the transition state is crucial for achieving high stereoselectivity. nih.gov
The choice of ligand can also impact the reaction mechanism. For instance, in the oxidative coupling of arylboronic acids with N-(phenylsulfonyl)indoles, the addition of specific ancillary ligands to a "ligand-free" Pd(OTs)₂ catalyst system resulted in a switch in regioselectivity from C2 to C3 arylation. nih.gov This highlights the profound effect that ligands can have on the reaction pathway and, consequently, the product distribution.
The direct arylation of unprotected cinnamylamines presents a challenge due to the potential for a mixture of C–H activation and Mizoroki–Heck arylation pathways, which can lead to a decrease in trans/cis selectivity. nsf.govrsc.orgrsc.org However, recent studies have explored the oxidative Mizoroki–Heck reaction of unprotected cinnamylamines using aryl boronic acids as the arylating agent. nsf.govrsc.orgrsc.org This approach has shown promise in improving both the yield and the E/Z selectivity of the reaction. nsf.govrsc.org
The use of aryl boronic acids instead of aryl iodides avoids the need for stoichiometric silver salts, which can degrade the amine substrate. nsf.govrsc.org The reaction is sensitive to temperature, with higher temperatures potentially leading to catalyst deactivation. nsf.govrsc.orgrsc.org The in situ-formed active catalyst is more sensitive under these conditions. nsf.govrsc.orgrsc.org
Table 2: Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines
| Cinnamylamine Substrate | Aryl Boronic Acid | Catalyst | Solvent | Yield (%) | E/Z Ratio | Reference |
|---|---|---|---|---|---|---|
| N-tert-butylcinnamylamine | 4-ethoxycarbonylphenyl boronic acid | Pd(OAc)₂ | Acetic Acid | 15 | E only | rsc.org |
| N-tert-butylcinnamylamine | Phenylboronic acid | Pd(OAc)₂ | Acetic Acid | - | - | nsf.gov |
This table is representative and not exhaustive of all reported examples.
The direct arylation of free (unprotected) allylamines is a highly desirable transformation as it avoids the need for protection and deprotection steps, thus improving atom and step economy. nih.govnih.gov However, palladium-catalyzed reactions of free amines can be challenging due to potential side reactions like oxidation. nih.govnih.gov
A simple protocol for the arylation of cinnamylamines and the diarylation of terminal allylamines using a Pd(II) precatalyst has been developed. nih.govnih.gov This method allows for the generation of a diverse group of 3,3-diarylallylamine products under relatively mild conditions. nih.govnih.gov Interestingly, the use of carbon dioxide (from dry ice) has been shown to facilitate the reproducible stereospecific arylation of both primary and secondary allylamines. chemrxiv.orgchemrxiv.org It is proposed that CO₂ acts as a transient directing group. chemrxiv.org
This direct arylation strategy is tolerant of various functional groups and can be scaled up, offering a more sustainable approach to the synthesis of these important compounds. nih.gov
Titanium-Catalyzed Stereoselective Transformations
A notable method for the stereoselective synthesis of (Z)-allylic amines involves the titanocene (B72419) dichloride (Cp2TiCl2)-catalyzed cis-hydroalumination of propargylic amines. rsc.org This reaction utilizes Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) as the hydride source and proceeds with high stereoselectivity and good regioselectivity to furnish the desired Z-configured allylic amines in good to excellent yields. rsc.orgresearchgate.net
The proposed mechanism suggests the formation of a hydride-bridged Al/Ti bimetallic species that acts as the true catalyst in the hydroalumination process. rsc.org This methodology has been successfully applied to chiral propargylic amines, yielding the corresponding (Z)-configured allylic amine with high enantiomeric excess after hydrolysis. researchgate.net
Table 1: Examples of Cp2TiCl2-Catalyzed cis-Hydroalumination of Propargylic Amines
| Propargylic Amine Substrate | Product (Z)-Allylic Amine | Yield (%) | Reference |
| Chiral Propargylic Amine (3ga) | Chiral (Z)-Allylic Amine (4) | 72 | researchgate.net |
Nickel-Catalyzed Carboamination Approaches
Nickel-catalyzed reactions have emerged as a powerful tool for the difunctionalization of alkenes, including 1,2-carboamination, to synthesize various amine-containing compounds. acs.orgresearchgate.net These methods offer an alternative to traditional cross-coupling reactions. For instance, nickel-catalyzed 1,2-diarylation of alkenyl sulfonamides with aryl iodides and aryl boronic esters has been reported. researchgate.net Furthermore, a highly efficient asymmetric intermolecular Ni-catalyzed reductive dicarbofunctionalization of alkenes has been developed, allowing the simultaneous addition of two different electrophiles across a variety of olefins. researchgate.net While not exclusively focused on this compound, these nickel-catalyzed carboamination strategies hold potential for its synthesis and the creation of related diamine structures. acs.orgrsc.org
Other Transition Metal-Mediated Syntheses
Palladium catalysis has been extensively investigated for the synthesis of cinnamylamine derivatives. A significant challenge in these reactions is controlling the regioselectivity and stereoselectivity. One successful approach to achieve Z-selective arylation of allylamines involves a Pd(II)-catalyzed, picolinamide-assisted strategy. acs.org This method utilizes a bidentate directing group to favor the formation of the (Z)-isomer, a departure from typical Heck-type γ-arylations of allylamines which generally yield the E-cinnamylamines. acs.org The reaction of N-allylpicolinamides with various aryl iodides in the presence of Pd(OAc)2 and AgOAc leads to the formation of (Z)-cinnamylamines with moderate to good yields and good to high E/Z ratios. acs.org
Another palladium-catalyzed method involves the selective monoarylation of free allylamines using aryl iodides. rsc.org This approach is notable for its use of unprotected amines, which have traditionally been challenging substrates in such reactions. rsc.org Additionally, a palladium-catalyzed oxidative Mizoroki-Heck reaction of unprotected cinnamylamines with aryl boronic acids has been developed, offering improved yields and E/Z selectivity under mild, ambient temperature conditions. rsc.org
Biocatalytic and Biosynthetic Routes to this compound
In the quest for more sustainable and environmentally friendly synthetic methods, biocatalysis and metabolic engineering have gained significant attention for the production of cinnamylamine. nih.govresearchgate.net These approaches leverage the catalytic power of enzymes and engineered microorganisms to convert renewable feedstocks into valuable chemicals.
Enzymatic Conversion of Cinnamaldehyde (B126680) to this compound
The direct conversion of cinnamaldehyde to cinnamylamine can be achieved using transaminase enzymes. nih.gov These enzymes catalyze the stereoselective amination of aldehydes and ketones, requiring pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor. nih.govmdpi.com Several ω-transaminases have been identified and screened for their activity in converting cinnamaldehyde to cinnamylamine. nih.govalmacgroup.com For example, the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has demonstrated high enzyme activity for this transformation. nih.govresearchgate.net
The efficiency of this biocatalytic conversion can be influenced by reaction conditions. For instance, in a continuous flow system, the synthesis of cinnamylamine using an immobilized transaminase showed stable activity over several column volumes. rsc.org However, the reversible nature of the transaminase reaction can limit conversion. To overcome this, strategies such as using an excess of the amino donor (e.g., L-alanine) or removing the co-product can be employed to shift the reaction equilibrium towards product formation. nih.gov
Table 2: Biocatalytic Conversion of Cinnamaldehyde to Cinnamylamine
| Enzyme Source | System | Key Findings | Reference |
| Chromobacterium violaceum (Cv-ωTA) | Whole-cell E. coli | High enzyme activity for cinnamaldehyde to cinnamylamine conversion. | nih.govresearchgate.net |
| Halomonas elongata (HEWT) | Immobilized enzyme in flow | 95% conversion to cinnamaldehyde from cinnamylamine oxidation by increasing pyruvate (B1213749) concentration. | worktribe.com |
| Metagenomic library | Cell lysate | Identification of new transaminases active towards cinnamaldehyde. | almacgroup.com |
Metabolic Engineering Strategies for Enhanced Production
To improve the in vivo production of cinnamylamine, metabolic engineering strategies in microorganisms like Escherichia coli have been successfully implemented. nih.govresearchgate.net A key challenge in whole-cell biocatalysis is the potential for side reactions, such as the reduction of cinnamaldehyde to cinnamyl alcohol by native aldehyde reductases. nih.govresearchgate.net To circumvent this, engineered E. coli strains with reduced aromatic aldehyde reduction activity have been developed by knocking out several aldehyde ketone reductase and alcohol dehydrogenase genes. researchgate.netresearchgate.net
Further enhancements in cinnamylamine yield have been achieved through a multi-pronged approach:
Pathway Engineering: The biosynthetic pathway from a precursor like cinnamic acid is constructed by introducing necessary enzymes, such as carboxylic acid reductase (CAR) and transaminase. nih.govresearchgate.net
Protein Engineering: The catalytic efficiency of the transaminase can be improved through site-directed mutagenesis. For example, the Cv-ωTA mutant Y168G showed a higher conversion rate. researchgate.netresearchgate.net
Cofactor and Substrate Optimization: Optimizing the supply of cofactors like PLP and NADPH, as well as the concentration of substrates, has been shown to significantly boost the final product yield. researchgate.netresearchgate.net
Transcriptional Regulation: Overexpression or knockout of global transcription factors can modulate metabolic fluxes to favor cinnamylamine production. For instance, knocking out the transcription factor arcA in E. coli increased the yield of cinnamylamine. nih.govresearchgate.net
Through these combined metabolic engineering efforts, the production of cinnamylamine in engineered E. coli has reached titers as high as 1.2 g/L. nih.govresearchgate.net
Table 3: Key Metabolic Engineering Strategies for Cinnamylamine Production in E. coli
| Strategy | Target | Outcome | Reference |
| Gene Knockout | Aldehyde ketone reductases and alcohol dehydrogenases | Reduced formation of cinnamyl alcohol byproduct. | researchgate.netresearchgate.net |
| Protein Engineering | ω-transaminase (Cv-ωTA) | Mutant Y168G showed increased conversion rate. | researchgate.netresearchgate.net |
| Transcriptional Regulation | Knockout of arcA | Increased cinnamylamine yield by 2.1-fold compared to the parent strain. | nih.gov |
| Process Optimization | Substrate and cofactor supply | Final cinnamylamine yield reached 523.15 mg/L. | researchgate.netresearchgate.net |
| Process Optimization | Metabolic regulation and promoter optimization | Final cinnamylamine yield reached 1.2 g/L. | nih.govresearchgate.net |
De Novo Biosynthesis from Precursors
The biosynthesis of cinnamylamine from precursors in engineered microorganisms, particularly Escherichia coli, represents a significant advancement in sustainable chemical production. researchgate.netnih.gov This approach circumvents the reliance on traditional chemical synthesis, which often involves harsh conditions and petroleum-derived materials. dntb.gov.ua The de novo synthesis pathway typically starts from L-phenylalanine, an aromatic amino acid naturally produced by the host organism. nih.gov
A common biosynthetic route involves a two-step enzymatic cascade. First, cinnamic acid is produced from phenylalanine. Subsequently, the cinnamic acid is converted to cinnamaldehyde. nih.gov This conversion can be catalyzed by the synergistic action of carboxylic acid reductase (CAR) and phosphopantetheinyl transferase (PPTase). nih.govresearchgate.net The final and crucial step is the amination of cinnamaldehyde to yield cinnamylamine. This transformation is achieved using an ω-transaminase (ω-TA), which transfers an amino group to the aldehyde. researchgate.netresearchgate.net
Researchers have focused on optimizing this pathway for higher yields. One major challenge is the host cell's native enzymatic activity, where endogenous reductases can convert the intermediate cinnamaldehyde into cinnamyl alcohol, a competing side reaction. researchgate.netresearchgate.net To address this, engineered E. coli strains, such as the RARE (reduced aromatic aldehyde reduction) strain, have been developed. In these strains, several genes encoding for aldehyde ketone reductases and alcohol dehydrogenases are knocked out to minimize the formation of the alcohol byproduct. researchgate.net
Table 1: Key Enzymes and Strains in Cinnamylamine Biosynthesis
| Enzyme/Strain | Function | Precursor | Product | Reference |
|---|---|---|---|---|
| Carboxylic Acid Reductase (CAR) & PPTase | Reduction of carboxylic acid | Cinnamic Acid | Cinnamaldehyde | nih.gov |
| ω-Transaminase (Cv-ωTA) | Amination of aldehyde | Cinnamaldehyde | Cinnamylamine | researchgate.netresearchgate.net |
| E. coli RARE strain | Host organism with reduced side reactions | Cinnamic Acid | Cinnamylamine | researchgate.net |
Non-Catalytic and Stoichiometric Synthetic Routes
Reductive Amination Strategies
Reductive amination is a cornerstone method for synthesizing amines from carbonyl compounds. tandfonline.com This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. tandfonline.commasterorganicchemistry.com For the synthesis of cinnamylamine derivatives, cinnamaldehyde serves as the key starting material. niscpr.res.in
Various reagents and catalytic systems have been developed to facilitate this transformation under mild and efficient conditions. One approach employs cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst in a solvent-free, one-pot reaction. tandfonline.comtandfonline.com This method has demonstrated selectivity in the reaction of cinnamaldehyde with aromatic amines to produce N-cinnamyl anilines in good yields. tandfonline.comtandfonline.com The reaction proceeds by grinding the aldehyde, amine, catalyst, and a reducing agent like sodium borohydride (B1222165) (NaBH₄) together at room temperature. tandfonline.com
Another effective system utilizes sodium borohydride in conjunction with a cation exchange resin, such as DOWEX(R)50WX8. scielo.org.mxredalyc.org This method allows for the reductive amination of cinnamaldehyde with anilines at room temperature, achieving high yields (90-91%) within a short reaction time (20 minutes). scielo.org.mxredalyc.org The reaction demonstrates excellent chemoselectivity, exclusively performing a 1,2-reduction of the imine intermediate without affecting the carbon-carbon double bond of the cinnamyl group. scielo.org.mx
The choice of reducing agent is critical. While NaBH₄ is effective, other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used because they can selectively reduce the imine in the presence of the starting aldehyde, preventing side reactions. masterorganicchemistry.com These strategies provide versatile and practical routes to cinnamylamine and its N-substituted derivatives from readily available cinnamaldehyde. niscpr.res.in
Table 2: Reductive Amination of Cinnamaldehyde
| Amine | Catalyst/Reducing System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | NaBH₄–CeCl₃·7H₂O | N-cinnamylaniline | 64 | tandfonline.com |
| 4-Chloroaniline | NaBH₄–CeCl₃·7H₂O | N-cinnamyl-4-chloroaniline | 75 | tandfonline.com |
| Aniline | NaBH₄/DOWEX(R)50WX8 | N-cinnamylaniline | 90 | scielo.org.mxredalyc.org |
Carbenoid Eliminative Cross-Coupling Methods
A convergent approach for the synthesis of allylic amines, including cinnamylamine derivatives, involves the eliminative cross-coupling of two carbenoid species. beilstein-journals.orgnih.gov This method provides a route to unsymmetrical alkenes by carefully matching the reactivity of the different carbenoids. beilstein-journals.orgnih.gov
The synthesis of a protected cinnamylamine has been achieved through the reaction of an α-lithiated N-(tert-butylsulfonyl)aziridine with an α-lithio ether. beilstein-journals.orgnih.gov The process is thought to proceed via a selective, strain-relieving ring-opening of the lithiated aziridine (B145994) by the lithio ether, followed by a β-elimination of a lithium alkoxide to form the alkene. beilstein-journals.orgnih.gov
In a specific example, a cinnamylamine derivative was synthesized in a tin-free process utilizing the increased acidity of a benzylic ether. beilstein-journals.orgnih.gov The reaction between the corresponding lithiated aziridine and lithiated benzylic ether yielded the target N-Bus-cinnamylamine. beilstein-journals.orgnih.gov While this method successfully constructs the cinnamylamine backbone, the stereoselectivity with respect to the E/Z geometry of the double bond was found to be modest. beilstein-journals.org For instance, the synthesis of the cinnamylamine product 23 (as denoted in the source) resulted in an E/Z ratio of 62:38. beilstein-journals.org Further investigations into the effect of the leaving group's size, by using different benzylic ethers, did not lead to a significant improvement in the E/Z ratio. nih.gov
Table 3: Carbenoid Eliminative Cross-Coupling for Cinnamylamine Synthesis
| Aziridine Reactant | Ether Reactant | Product | Yield (%) | E/Z Ratio | Reference |
|---|
Isomerization and Stereoconvergent Synthesis
Controlling the stereochemistry of the double bond is a critical aspect of synthesizing this compound. Several methods focus on achieving high stereoselectivity, either by directing the reaction towards the Z-isomer or by converting a mixture of isomers into a single desired product.
A single-step stereoselective synthesis of both (E)- and (Z)-allylamines can be achieved from the acetyl derivatives of Baylis-Hillman adducts. thieme-connect.comthieme-connect.com By treating these adducts with ammonium (B1175870) acetate (B1210297) in anhydrous methanol, the corresponding allylamines are formed with high yields and stereoselectivity. The geometry of the major product is dependent on the nature of the electron-withdrawing group (EWG) on the starting adduct; a linear cyano (-CN) group, for example, favors the formation of the Z-product. thieme-connect.com
Another powerful strategy is the use of organostannanes. Substituted (Z)-allylamines can be efficiently synthesized from (Z)-3-(tributylstannyl)allylamine, which serves as a stereochemically defined building block for further elaboration. acs.org Iron-catalyzed cross-coupling reactions of (E)- or (Z)-3-chloroprop-2-en-1-ylamines with Grignard reagents also proceed with excellent stereoselectivity, providing a route to specific isomers of allylamines. researchgate.net
Photocatalysis offers a modern approach to stereoconvergence. An E/Z mixture of cinnamyl chlorides can be isomerized to a single diastereomer of a cyclopropane (B1198618) product in a highly stereoconvergent manner using an iridium-based photocatalyst. researchgate.netnih.gov This process involves energy transfer from the photocatalyst to the cinnamyl chloride, leading to the formation of a common intermediate that cyclizes to the product. researchgate.net While this specific example leads to a cyclopropane, the principle of using photocatalysis to control the isomerization of allylic systems is a promising avenue for stereoconvergent synthesis. nih.gov Such methods highlight the potential to overcome thermodynamic preferences and access less stable isomers like this compound with high purity. nih.gov
Multi-Component Reactions for Allylamine Derivatives
Multi-component reactions (MCRs), which combine three or more starting materials in a single operation, are highly efficient tools for building molecular complexity. ajrconline.org Several MCRs have been adapted for the synthesis of allylamine derivatives.
The Petasis reaction, a three-component reaction involving an amine, a boronic acid, and an aldehyde, is a valuable method for synthesizing substituted amines. ajrconline.orgacs.org A metal-free, four-component strategy has been developed that combines a Petasis reaction with a decarboxylative coupling step to produce a diverse range of allylamines. This process utilizes an acrylic acid derivative, a boronic acid, formaldehyde, and a primary amine to generate the final products in good yields. acs.org
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly powerful for creating peptide-like structures and other highly functionalized molecules. beilstein-journals.orgbeilstein-journals.org The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. beilstein-journals.orgbeilstein-journals.org By incorporating an allylamine as the amine component, complex structures containing the allylic moiety can be assembled in a single step. beilstein-journals.orgcsic.es For example, the Ugi reaction has been employed with allylamine and olefinic amino acids, followed by a ring-closing metathesis (RCM) step, to generate bicyclic lactams. beilstein-journals.org
These MCR strategies offer significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of complex allylamine derivatives from simple and readily available starting materials. ajrconline.orgacs.org
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| L-phenylalanine |
| Cinnamic Acid |
| Cinnamaldehyde |
| Cinnamyl alcohol |
| N-cinnamyl aniline |
| Sodium borohydride |
| Cerium(III) chloride heptahydrate |
| N-(tert-butylsulfonyl)aziridine |
| N-Bus-cinnamylamine |
| Ammonium acetate |
| (Z)-3-(tributylstannyl)allylamine |
| (E)-3-chloroprop-2-en-1-ylamine |
| (Z)-3-chloroprop-2-en-1-ylamine |
| Cinnamyl chloride |
| Formaldehyde |
| Allylamine |
| N-cinnamyl-4-chloroaniline |
| N-cinnamyl-4-methylaniline |
| Aniline |
| 4-Chloroaniline |
| 4-Methylaniline |
| Boronic acid |
| Isocyanide |
| Carboxylic acid |
| α-acylamino amide |
| Bicyclic lactam |
| Baylis-Hillman adducts |
| Grignard reagents |
Advanced Reaction Chemistry and Transformations of Z Cinnamylamine
Functionalization at the Allylic Amine Moiety
The allylic amine group in (Z)-cinnamylamine is a key handle for introducing molecular complexity. Recent advances in catalysis have enabled the selective functionalization of C–H bonds at positions gamma (γ) to the nitrogen atom, as well as direct reactions on the amine itself.
γ-C(sp²)–H and γ-C(sp³)–H Activation and Functionalization
The direct activation of traditionally inert C–H bonds has emerged as a powerful strategy in organic synthesis. For allylamines, this often involves transition metal catalysts that can selectively target C–H bonds positioned gamma to the amine group.
Palladium(II)-catalyzed protocols have been developed to append arene groups to tertiary alkylamines via γ-C(sp³)–H functionalization. nih.gov This approach transforms an unreactive C–H bond into a versatile functional group, creating multifaceted γ-aryl tertiary alkylamines. nih.gov While many methods focus on tertiary amines, strategies for primary amines have also been explored. One notable advancement is the Pd(II)-catalyzed, picolinamide-assisted, Z-selective γ-arylation of allylamines, which provides a direct route to constructing Z-cinnamylamine derivatives. researchgate.net This method showcases excellent control over stereochemistry, preserving the Z-alkene geometry which is often challenging to achieve. researchgate.net
Rhodium(III) catalysis has also been extensively investigated for C(sp³)–H functionalization, including the activation of C–H bonds adjacent to nitrogen atoms in various cyclic and acyclic systems. researchgate.net These methods often proceed under mild conditions and can obviate the need for external oxidants, offering high atom economy. researchgate.net The development of mono-protected amino acid (MPAA) ligands can prevent catalyst aggregation and reduction, enabling the selective synthesis of free cis-arylated allylamines through γ-C–H activation, providing stereochemical control that complements traditional Heck-selective methods. researchgate.net
| Catalyst System | Directing Group | Substrate Type | Functionalization | Key Features |
| Pd(II) | Native Amine | Tertiary Alkylamines | γ-C(sp³)–H Arylation | Creates complex γ-aryl amines. nih.gov |
| Pd(II) | Picolinamide (B142947) | Allylamines | Z-Selective γ-Arylation | Constructs Z-cinnamylamines with high stereoselectivity. researchgate.net |
| Rh(III) | Various | 8-Methylquinolines | C(sp³)–H Alkylation | High atom-economy, no external oxidant needed. researchgate.net |
| Pd(OAc)₂ / Ac-Val-OH | MPAA Ligand | Unprotected Allylamines | cis-Selective γ-Arylation | Prevents catalyst aggregation, controls stereochemistry. researchgate.net |
Alkylation and Arylation Reactions
Direct alkylation and arylation reactions on the cinnamylamine (B1233655) scaffold provide powerful tools for diversification. Palladium catalysis has been particularly successful in the regioselective arylation of unprotected allylamines. A simple protocol utilizing a Pd(II) precatalyst enables the arylation of cinnamylamines to generate 3,3-diarylallylamine products. acs.orgacs.org This method is notable for its ability to proceed without the need for protecting groups on the amine, thus improving step and atom economy. acs.org The reaction mechanism is thought to involve the in situ formation of palladium nanoparticles, which catalyze the insertion reaction. acs.org
While N-alkylation is a common transformation for amines, achieving C-alkylation at the α-position of primary amines is more challenging due to the high nucleophilicity of the nitrogen atom. Synergistic catalysis, combining an iridium complex with a ketone, has enabled the direct asymmetric α-C(sp³)–H allylic alkylation of NH₂-unprotected primary alkylamines with allylic carbonates. researchgate.net This strategy effectively switches the intrinsic reactivity from N-allylation to α-C–H alkylation, providing access to valuable chiral homoallylic amines. researchgate.net
| Reaction Type | Catalyst System | Substrates | Product | Key Features |
| Arylation | Pd(OAc)₂, AgTFA | Unprotected Cinnamylamine, Aryl Iodide | 3,3-Diarylallylamine | Direct arylation without N-protection; proceeds under mild conditions. acs.orgacs.org |
| α-C-H Alkylation | Ir(COD)₂BF₄ / Diazafluorenone (DFO) | Primary Alkylamine, Cinnamyl Carbonate | Chiral Homoallylic Amine | Switches reactivity from N- to C-alkylation; high enantioselectivity. researchgate.net |
| N-Allylation | Iridium Complex | Amine, Allylic Alcohol | N-Allylated Amine | pH-dependent selective N-allylation in water. organic-chemistry.org |
| N-Allylation | Bacterial Reductive Aminase (RedAm) | Amine, Cinnamic Acid/Cinnamaldehyde (B126680) | Secondary/Tertiary Allylic Amine | Enzymatic route using renewable starting materials. nih.govacs.org |
Electrophilic Activation and Direct Alkylation
Controlling chemoselectivity is a central challenge in synthesis, particularly when multiple reactive sites are present. In the context of allylic compounds, palladium catalysis can achieve highly O- and N-selective electrophilic activation of allylic alcohols and amines. jst.go.jp In Pd-catalyzed direct allylic alkylation, allylamines like cinnamylamine are inherently more reactive than the corresponding allylic alcohols. jst.go.jp
Studies show that the C–N bond activation of cinnamylamine is energetically more favorable than the C–O bond activation of cinnamyl alcohol. jst.go.jp This inherent reactivity difference leads to high N-selectivity. The mechanism is believed to involve the selective activation of the allylic amine by acidic ammonium (B1175870) species, which facilitates the formation of the key π-allylpalladium intermediate. This allows for the direct alkylation of the cinnamylamine backbone with nucleophiles such as 2-ethylmalononitrile under mild conditions. jst.go.jp
Transformations Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to a variety of transformations, including stereoselective isomerization and cycloaddition reactions, which can dramatically alter the molecular framework.
Stereoselective Isomerization Processes (Z to E and vice versa)
The synthesis of thermodynamically less stable Z-alkenes is a significant challenge in organic chemistry. Photocatalysis has emerged as a powerful tool to achieve contra-thermodynamic E to Z isomerization under mild conditions. nih.govmdpi.com This process typically relies on an energy transfer (EnT) mechanism, where a photosensitizer absorbs light, reaches an excited triplet state, and then transfers its energy to the E-alkene. nih.gov This energy transfer allows the alkene to rotate around the C=C bond, ultimately relaxing to a photostationary state that is often enriched in the Z-isomer.
A variety of photosensitizers have been employed for the isomerization of cinnamyl derivatives. Iridium-based polypyridyl complexes, such as fac-Ir(ppy)₃, are highly effective due to their high triplet energies and ability to be excited by visible light (e.g., blue LEDs). researchgate.netnih.govrsc.org These catalysts have been used to isomerize cinnamyl ethers, alcohols, and enamides with high selectivity for the Z-isomer. researchgate.netnih.govrsc.org Furthermore, the development of photocatalysis has led to methods for accessing complimentary Z-cinnamylamines through the C–H vinylation of amines, where the choice of photocatalyst size can control whether energy or electron transfer dominates, thus dictating the final E/Z selectivity. semanticscholar.org Economical and bio-inspired organic photosensitizers, such as (−)-riboflavin (vitamin B2), have also been shown to be effective for the E → Z isomerization of cinnamamides. burleylabs.co.uk
| Photosensitizer | Substrate Type | Light Source | Z:E Ratio | Key Features |
| fac-Ir(ppy)₃ | Cinnamyl Ethers/Alcohols | Blue LED | >20:1 | High efficiency and stereoselectivity under mild conditions. researchgate.netnih.gov |
| Iridium Photocatalyst | Allylic Amines | Visible Light | N/A | Enables visible-light mediated E-to-Z isomerization. nih.gov |
| (−)-Riboflavin (Vitamin B2) | Cinnamamides | λ = 402 nm | Up to 99:1 | Bio-inspired, inexpensive organic photocatalyst. burleylabs.co.uk |
| Thioxanthone (Immobilized) | Cinnamamides | LED | ~60:40 (equilibrium) | Used in a recycling photoreactor system for continuous production. nih.gov |
Cycloaddition and Cycloisomerization Reactions
The alkene moiety of cinnamylamine derivatives can participate in cycloaddition and cycloisomerization reactions to construct cyclic and polycyclic systems. Photocatalysis can be used to drive endergonic isomerizations, such as the conversion of acyclic cinnamyl chlorides into strained cyclopropanes. nih.gov This transformation proceeds via an energy transfer from an iridium photocatalyst to the allylic chloride, leading to C–Cl bond homolysis and subsequent cycloisomerization to form the cyclopropane (B1198618) ring with high diastereoselectivity. nih.gov While this specific reaction was demonstrated on cinnamyl chlorides, it highlights the potential for the cinnamyl scaffold to undergo such cyclizations.
The electron-rich double bond and aromatic ring of the cinnamyl system also make it a potential candidate for various cycloaddition reactions. For instance, dearomative (4+3) cycloaddition reactions of related 3-alkenylindoles with oxyallyl cations have been developed to furnish complex cyclohepta[b]indoles. nih.gov In these reactions, the alkenyl portion acts as the 3-carbon component. By analogy, this compound could potentially serve as a dienophile or participate in other pericyclic reactions, such as [2+2] cycloadditions with ynamines or 1,3-dipolar cycloadditions, to generate novel heterocyclic structures. researchgate.netnih.gov These potential pathways, while not yet demonstrated specifically for this compound, represent fertile ground for future synthetic exploration based on the established reactivity of similar structural motifs.
Hydroamination and Related Additions
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for synthesizing more complex amines. This compound can participate in these reactions either as the amine component adding to an external alkene or alkyne, or as the alkene component undergoing addition.
Intermolecular Hydroamination: Transition-metal catalysis is frequently employed for the intermolecular hydroamination of unactivated olefins. nih.govnih.gov Palladium-based catalyst systems, for instance, have been developed for the Markovnikov hydroamination of vinylarenes with alkylamines. berkeley.edu While direct examples specifying this compound are not prevalent, the general mechanism involves the coordination of the alkene to a metal center, followed by nucleophilic attack of the amine. For example, a catalyst system comprising Pd(O2CCF3)4, DPPF, and TfOH has proven effective for the reaction between various vinylarenes and alkylamines, proceeding through an η3-arylethyl palladium intermediate. berkeley.edu
More recently, photocatalytic methods have emerged for the anti-Markovnikov hydroamination of unactivated alkenes. nih.govnih.gov These reactions often proceed via an aminium radical cation intermediate, generated through electron transfer from an excited-state photocatalyst to the amine. nih.gov This radical cation then adds to the alkene, forming a new C-N bond. nih.govnih.gov
Addition to Alkynes: Copper-catalyzed hydroamination of alkynes provides a route to enamines and, through subsequent reduction, saturated amines. nih.gov These reactions can exhibit high regio- and stereoselectivity. The proposed mechanism often involves the formation of a vinylcopper intermediate, which can then undergo electrophilic amination. nih.gov The choice of ligand, such as DTBM-SEGPHOS, is crucial for achieving high efficiency and selectivity. nih.gov
Related Addition Reactions: Beyond direct hydroamination, the double bond of the cinnamyl moiety is susceptible to other addition reactions. For instance, the reaction of cinnamaldehyde, a related precursor, with thiols can lead to conjugate addition products, often catalyzed by the presence of amines. nih.gov This highlights the electrophilic nature of the β-carbon in the cinnamyl system, particularly when the amine group is transformed into an iminium ion.
| Reaction Type | Catalyst System (Example) | Key Intermediate | Regioselectivity |
| Pd-Catalyzed Hydroamination | Pd(O2CCF3)4 / DPPF / TfOH | η3-arylethyl palladium complex | Markovnikov |
| Photocatalytic Hydroamination | [Ir(dF(CF3)ppy)2(bpy)]PF6 | Aminium radical cation | anti-Markovnikov |
| Cu-Catalyzed Alkyne Hydroamination | Copper acetate (B1210297) / DTBM-SEGPHOS | Vinylcopper species | High (Varies with substrate) |
Formation of Complex Molecular Architectures from this compound
This compound serves as a versatile building block for the synthesis of more intricate molecular structures, including diarylallylamines and various heterocyclic systems.
Synthesis of Diarylallylamine Derivatives
The synthesis of diarylallylamine derivatives from this compound is effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction creates a new carbon-nitrogen bond between the amine and an aryl halide or triflate. chemeurope.comacsgcipr.org
The catalytic cycle for the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. wikipedia.orgchemeurope.com
The choice of ligand is critical for the reaction's success. Early systems used simple phosphine (B1218219) ligands, but significant advancements came with the development of sterically hindered and bidentate phosphine ligands like BINAP and DPPF, which expanded the reaction's scope to include a wider range of amines and coupling partners under milder conditions. wikipedia.org The base, typically a non-nucleophilic strong base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is essential for the deprotonation step. chemeurope.com
Table of Typical Buchwald-Hartwig Reaction Parameters:
| Component | Examples | Function |
| Palladium Source | Pd(OAc)2, Pd2(dba)3 | Pre-catalyst, forms active Pd(0) species |
| Ligand | BINAP, DPPF, XPhos, SPhos | Stabilizes Pd center, facilitates catalytic cycle |
| Base | NaOtBu, K3PO4, Cs2CO3 | Deprotonates the amine in the catalytic cycle |
| Aryl Halide/Sulfonate | Aryl bromides, iodides, triflates | Arylating agent |
| Solvent | Toluene, Dioxane, THF | Reaction medium |
Generation of Cinnamylamine-Derived Heterocycles
The unique structure of cinnamylamine, featuring a reactive amine and a β-arylalkenyl group, allows it to be a precursor for various nitrogen-containing heterocycles through cyclization reactions.
Pictet-Spengler Reaction and Analogs: The classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgname-reaction.comnrochemistry.comjk-sci.com The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring. wikipedia.orgnih.gov While this compound is a β-arylallylamine, analogous cyclizations can be envisioned. After initial imine formation with an aldehyde, an intramolecular electrophilic attack by the iminium carbon onto the phenyl ring would lead to the formation of a tetrahydroisoquinoline-type structure. The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring; electron-donating groups enhance reactivity. wikipedia.orgjk-sci.com
Aza-Diels-Alder Reactions: The Aza-Diels-Alder reaction is a cycloaddition where a nitrogen atom is part of the diene or, more commonly, the dienophile. wikipedia.org this compound can be converted into an imine by reacting with an aldehyde. This imine can then act as a heterodienophile in a [4+2] cycloaddition with a suitable diene (e.g., Danishefsky's diene) to form a six-membered nitrogen-containing heterocycle, such as a tetrahydropyridine (B1245486) derivative. wikipedia.org The reaction can proceed via a concerted or stepwise mechanism, and the stereochemical outcome is influenced by the geometry of the imine and the nature of any catalysts or auxiliaries used. wikipedia.org
| Reaction | Reactants with this compound | Heterocyclic Product Core | Key Intermediate |
| Pictet-Spengler Type | Aldehyde/Ketone, Acid Catalyst | Tetrahydroisoquinoline | Iminium ion |
| Aza-Diels-Alder | Aldehyde (to form imine), Diene | Tetrahydropyridine | Imine (as dienophile) |
Derivatization for Specialized Applications
This compound is a valuable starting material for synthesizing bioactive molecules and other functional materials. nih.gov Its derivatization can be targeted to modify its biological activity or physical properties.
Synthesis of Bioactive Molecules: Cinnamylamine and its derivatives are key intermediates in the synthesis of various pharmaceuticals. nih.govresearchgate.net For example, the antifungal agent naftifine (B1207962) contains a cinnamylamine backbone. nih.gov Derivatization often involves N-alkylation or N-arylation to produce tertiary amines, or acylation to form amides and sulfonamides. These modifications can modulate the molecule's interaction with biological targets. The synthesis of these bioactive compounds often relies on the reactions described previously, such as Buchwald-Hartwig amination for N-arylation or reductive amination for N-alkylation. wikipedia.orgnih.gov
Applications in Materials Science: Beyond pharmaceuticals, cinnamylamine is a precursor for energetic compounds. nih.gov The introduction of nitro groups onto the aromatic ring or conversion of the amine into other nitrogen-rich functional groups (e.g., azides, tetrazoles) can lead to materials with high energy density.
The derivatization of this compound is a broad field aimed at leveraging its core structure to create molecules with tailored functions, from therapeutic agents to advanced materials. nih.govethz.ch
Unraveling Reaction Pathways and Intermediates
The synthesis and transformation of this compound and its derivatives are governed by complex mechanistic pathways. Understanding these pathways, including the intermediates and transition states, is crucial for controlling the selectivity and efficiency of these reactions.
Directing groups play a pivotal role in controlling the regio- and stereoselectivity of C–H functionalization reactions involving allylamine (B125299) scaffolds. In the synthesis of (Z)-cinnamylamines, the use of specific directing groups has been instrumental in achieving the desired, yet often challenging, Z-stereoisomer.
One notable example is the use of N,N-bidentate directing groups, such as picolinamide. The Daugulis group pioneered the use of picolinamide for various C-H functionalization reactions. rsc.org Babu and co-workers later applied a similar catalytic system for the γ-arylation of allylamines, which successfully yielded (Z)-cinnamylamines with high selectivity. rsc.org This method was effective even for substrates with primary γ-C(sp³) and γ-C(sp²) centers, which could lead to diarylated products. rsc.org The picolinamide-directed arylation was found to be Z-selective, a significant achievement as Heck-type γ-arylations of allylamines typically yield the thermodynamically more stable E-cinnamylamines. acs.org A plausible mechanism for this Z-selectivity involves a chelation-based C–H activation pathway. acs.orgacs.org
Free amines themselves can also function as directing groups without the need for a pre-installed auxiliary group. nsf.gov This approach is advantageous as it simplifies the synthetic sequence by avoiding protection and deprotection steps. However, using free amines presents challenges, such as their potential to be oxidized or to bind too strongly to the metal catalyst, thereby inhibiting the catalytic cycle. nsf.gov
Transient directing groups (TDGs) offer an alternative strategy, where the directing group is formed in situ from a catalyst and the substrate. researchgate.net This approach combines the advantages of directed C-H activation with the efficiency of not requiring installation and removal of the directing group. For instance, CO₂ has been investigated as a potential transient directing group for the C-H arylation of aliphatic and benzylic substrates. acs.org In other systems, commercially available amino acids can serve as additives to form a transient imine in situ, which then directs the stereoselective transformation. researchgate.net Computational studies have revealed that in such cases, an unusual mode of enantioinduction can occur from a remote chiral center within the transient directing group. researchgate.net
Table 1: Examples of Directing Groups in the Synthesis of Cinnamylamine Derivatives
| Directing Group | Type | Reaction | Selectivity Outcome | Citation |
|---|---|---|---|---|
| Picolinamide | N,N-Bidentate | Pd-catalyzed γ-arylation of allylamines | Z-selective formation of cinnamylamines | rsc.orgacs.org |
| Free Amine | Native | Nickel-catalyzed 1,2-carboamination | High regioselectivity | nsf.gov |
| Amino Acid | Transient (forms imine) | Pd-catalyzed hydroalkenylation | High stereoselectivity | researchgate.net |
Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions that form C-C and C-heteroatom bonds. In the context of reactions involving this compound precursors, these steps are crucial in the catalytic cycles, particularly in palladium-catalyzed C-H functionalization.
A generally accepted mechanism for the Pd-catalyzed arylation of allylamines using a directing group involves several key steps. acs.orgmdpi.com The process is initiated by the coordination of the bidentate directing group (like 8-aminoquinoline (B160924) or picolinamide) to a Pd(II) catalyst. acs.orgmdpi.com This is followed by a C–H cyclometallation step, often facilitated by a base, to form a palladacycle intermediate. mdpi.com Subsequently, oxidative addition of an aryl halide (e.g., aryl iodide) to this Pd(II) species occurs, generating a high-valent Pd(IV) intermediate. acs.orgmdpi.com Finally, reductive elimination from the Pd(IV) complex releases the desired arylated product and regenerates the active Pd(II) catalyst, allowing the cycle to continue. acs.orgmdpi.com It has been suggested that the rate-determining step in the Mizoroki-Heck reaction of cinnamylamines is the oxidative addition of the catalyst to the C-I bond of the aryl iodide, a step that often requires elevated temperatures. rsc.org
In some cases, the mechanism may involve different palladium oxidation states. For example, nickel-catalyzed reactions for 1,2-carboamination are envisioned to proceed through a Ni(I)/Ni(III) cycle, which also involves successive steps of transmetalation, migratory insertion, oxidative addition, and reductive elimination. nsf.gov
The stereochemical outcome of reactions producing or involving cinnamylamines is highly dependent on the reaction mechanism and the specific catalytic system employed. In the carbolithiation of cinnamylamines, a fascinating stereochemical observation was made where both (E)- and this compound starting materials yielded the same anti-product. nih.govrsc.org This outcome points towards a process under thermodynamic control, where an initial organolithium intermediate equilibrates to the most stable conformation before subsequent reaction. nih.govrsc.org It is proposed that the tertiary amino group on the γ-position coordinates to the lithium center, blocking one face of the benzyllithium (B8763671) intermediate and thereby controlling the stereochemistry of the electrophilic trapping with retention of configuration. nih.govrsc.org
In palladium-catalyzed arylations of unprotected allylamines, the formation of the minor Z-isomer alongside the major E-isomer has been investigated. acs.orgnih.gov Experiments where the pure E-product was resubjected to the reaction conditions showed no isomerization to the Z-isomer. acs.orgnih.gov This suggests that the Z-isomer is not formed via isomerization of the E-product but likely arises from a competitive C-H activation pathway. acs.orgnih.gov The stereoconvergent nature of some reactions is a significant practical advantage, as it allows for the use of a mixture of (E/Z)-starting materials to generate a single, highly diastereoselective product, as seen in the photocatalyzed isomerization of cinnamyl chlorides to cyclopropanes. nih.gov
Computational Chemistry Applications
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms, transition states, and origins of selectivity in reactions involving this compound and related compounds.
DFT calculations are frequently employed to map the potential energy surfaces of reaction pathways and to calculate the energies of transition states. This information provides deep insights into reaction kinetics and mechanisms. For instance, in a study comparing the palladium-catalyzed allylic alkylation of cinnamyl alcohol and cinnamylamine, DFT calculations were performed to evaluate the relative transition state energies for their electrophilic activation. jst.go.jp The calculations, performed at the M06/def2-TZVP/SMD(toluene)//B3LYP-D3/def2-SVP level of theory, showed that the C-N bond activation of cinnamylamine is energetically more favorable than the C-O bond activation of cinnamyl alcohol in methanol. jst.go.jp This finding was consistent with the experimentally observed N-selectivity under those conditions. jst.go.jp
Computational studies have also been used to explore the mechanisms of isomerization. In the context of allylic azides, DFT calculations at the M06-2X level of theory were used to describe the pathway for alkene isomerization, providing a fundamental understanding of the dynamic kinetic resolution process. umn.edu
Computational chemistry is a powerful tool for explaining the origins of regio- and stereoselectivity. DFT calculations have been instrumental in understanding why certain reactions favor the formation of this compound derivatives over their (E) counterparts.
In the Pd-catalyzed alkylation of cinnamylamine versus cinnamyl alcohol, DFT calculations suggested that the observed N-selectivity stems from the selective activation of the allylic amine by acidic ammonium species. jst.go.jp For the highly diastereoselective carbolithiation of cinnamylamines, where both (E)- and (Z)-isomers converge to the same anti-product, the selectivity is attributed to thermodynamic control of a key organolithium intermediate. nih.govrsc.org It is proposed that the γ-tertiary amino group coordinates to the lithium, which blocks the configuration of the benzyllithium intermediate, leading to a diastereoselective reaction. nih.govrsc.org
The origins of Z-selectivity in the arylation of allylamines directed by picolinamide have also been rationalized. The proposed mechanism, supported by experimental observations, involves a chelation-assisted C-H activation pathway that favors the formation of the sterically more demanding Z-isomer. rsc.orgacs.org In other systems, computational studies have helped to understand how remote chiral centers in transient directing groups can induce enantioselectivity. researchgate.net DFT analysis has also been used to explain the stereoselectivity of photoisomerization reactions, revealing that stabilizing intramolecular interactions, such as those between a boron p-orbital and oxygen lone pairs, can favor one isomer over another. acs.org
Table 2: Computationally Studied Parameters for Cinnamylamine-Related Reactions
| Reaction Type | Computational Method | Parameter Studied | Finding | Citation |
|---|---|---|---|---|
| Pd-catalyzed Allylic Alkylation | DFT (M06/def2-TZVP) | Transition State Energies | C-N activation of cinnamylamine is energetically favored over C-O activation of cinnamyl alcohol. | jst.go.jp |
| Carbolithiation | Not specified | Reaction Control | High diastereoselectivity is due to thermodynamic control of an organolithium intermediate. | nih.govrsc.org |
| Allylic Azide Isomerization | DFT (M06-2X) | Isomerization Pathway | Elucidation of the dynamic kinetic resolution mechanism. | umn.edu |
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Mechanistic Investigations and Computational Studies
Mechanistic Pathways and Intermediates
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the interactions between catalysts and substrates in reactions involving (Z)-cinnamylamine and its precursors. These studies provide detailed insights into the structure of key intermediates and transition states, which govern the selectivity and efficiency of catalytic transformations.
In the palladium-catalyzed γ-arylation of N-allylpicolinamides to produce cinnamylamines, a bidentate directing group is crucial for achieving Z-selectivity. acs.org Modeling of the catalyst-substrate complex suggests the formation of a six-membered palladacycle intermediate after C-H activation. mdpi.com This chelation-assisted interaction holds the substrate in a specific conformation, guiding the incoming aryl group to the desired position and favoring the formation of the (Z)-isomer. acs.org The proposed mechanism involves a Pd(II)-Pd(IV) catalytic cycle, where the interaction with an additive like Silver Acetate (B1210297) (AgOAc) is also modeled to understand its role in promoting the ligand-exchange step to regenerate the active Pd(II) catalyst. mdpi.com
Lewis acid-mediated rearrangements of allylic amines have also been investigated using computational methods. DFT calculations were employed to confirm the structures of intermediate Lewis acid-amine complexes formed during the acs.orgnih.gov-sigmatropic rearrangement of allylic ammonium (B1175870) ylides. diva-portal.org These models help in understanding how the Lewis acid activates the substrate and influences the stereochemical outcome of the reaction.
In nickel-catalyzed reactions, such as the migratory hydroalkylation of alkenes, DFT calculations model the entire catalytic cycle, including the initial coordination of the alkene to the nickel catalyst. nsf.govchemrxiv.org The interaction between the ligand on the nickel center and the substrate's functional groups is shown to be critical for determining both regio- and enantioselectivity. For instance, steric repulsion between the ligand's aryl substituent and the amide protecting group on the substrate can disfavor certain transition states, thereby controlling the stereochemical pathway. chemrxiv.org
Furthermore, modeling has been applied to heterogeneous catalysis to understand the adsorption of reaction intermediates onto catalyst surfaces. DFT studies on the hydrogenation of nitriles over palladium on carbon (Pd/C) have modeled the adsorption interactions between various imine-type intermediates and the palladium surface, providing insights into the reaction pathway at the solid-gas or solid-liquid interface. nih.gov
Table 1: Examples of Modeled Catalyst-Substrate Interactions in Cinnamylamine-Related Syntheses This table is interactive. You can sort and filter the data.
| Reaction Type | Catalyst/Reagent | Substrate Type | Modeled Interaction | Computational Method | Key Finding | Reference |
|---|---|---|---|---|---|---|
| γ-Arylation | Palladium(II) Acetate | N-Allylpicolinamide | Formation of a six-membered palladacycle | DFT | Chelation guides Z-selective product formation. | acs.orgmdpi.com |
| acs.orgnih.gov-Sigmatropic Rearrangement | Boron Trifluoride (BF3) | Allylic Amine | Lewis acid-amine complex | DFT | Confirmed the structure of the activated intermediate. | diva-portal.org |
| Migratory Hydroalkylation | Nickel Complex | Alkenyl Amide | Ligand-substrate steric repulsion in transition state | DFT | Explains the origin of enantio- and regioselectivity. | chemrxiv.org |
| Nitrile Hydrogenation | Palladium on Carbon (Pd/C) | Cinnamonitrile | Adsorption of imine intermediate on Pd surface | DFT | Elucidates surface-level interactions in heterogeneous catalysis. | nih.gov |
Computational chemistry plays a pivotal role in mapping out the entire reaction pathway, predicting the sequence of mechanistic steps, and quantifying the associated energy barriers. This predictive power is crucial for understanding reaction outcomes and for the rational design of more efficient catalysts and reaction conditions.
In the Pd(II)-catalyzed Z-selective arylation of allylamines, the proposed mechanism involves a sequence of C-H activation, ligand exchange, and reductive elimination. acs.orgmdpi.com DFT calculations can be used to determine the activation energy for each step, identifying the rate-determining step of the catalytic cycle. For instance, in related Pd-catalyzed C-H functionalizations, the turnover-determining step has been computationally identified as either the oxidative addition or the C-H activation step, depending on the specific substrate. acs.org
Quantum mechanical calculations have been extensively applied to study photocatalytic reactions involving cinnamyl derivatives. In the photocatalyzed isomerization of cinnamyl chlorides to cyclopropanes, DFT calculations predicted that the energy barrier for the desired radical cyclization from a 1,2-dichloro radical intermediate is prohibitively high (>30 kcal/mol). nih.govresearchgate.net Instead, the calculations supported an alternative mechanism involving C-Cl homolytic cleavage after energy transfer from the photocatalyst. This step has a calculated barrier of only ~6 kcal/mol, forming a triplet radical pair which then leads to the final product after intersystem crossing. nih.govresearchgate.net
DFT studies have also been performed to explain the selectivity in cycloaddition reactions. For intramolecular [2+2] versus [4+2] cycloadditions of cinnamylamides, computational analysis of the transition states and their activation energies successfully rationalized the observed product distribution under different reaction conditions. researchgate.net
Detailed energy profiles have been computed for oxidation-elimination reactions that produce cinnamylamine (B1233655) derivatives. In the reaction of selenofluoxetine derivatives with hydrogen peroxide to yield (E)-N,N-dimethyl-cinnamylamine, quantum chemistry calculations (using the M06-2X functional) were used to map the energy landscape. rsc.org The calculations identified a two-step process: an initial oxidation of selenium followed by a syn-elimination. The energy barriers for both the oxidation and elimination steps were calculated, revealing that in a polar solvent like water, the elimination step possesses the highest energy barrier and is therefore rate-limiting. rsc.org
Table 2: Calculated Energy Barriers for Key Mechanistic Steps in Cinnamylamine-Related Reactions This table is interactive. You can sort and filter the data.
| Reaction / Process | Mechanistic Step | System / Method | Calculated Energy Barrier (kcal/mol) | Significance | Reference |
|---|---|---|---|---|---|
| Photocatalyzed Cyclopropanation | C-Cl Homolytic Cleavage | Cinnamyl Chloride / uM06-2X | ~6 | Low barrier supports this as a feasible initiation step. | nih.gov |
| Photocatalyzed Cyclopropanation | Radical Cyclization | 1,2-dichloro radical / uM06-2X | >30 | High barrier rules out this mechanistic pathway. | nih.gov |
| Migratory Hydroalkylation | Reductive Elimination (β-product) | Ni-complex / M06L-D3 | 17.6 | Kinetically favored path at low temperatures. | chemrxiv.org |
| Migratory Hydroalkylation | β-Hydride Elimination (α-product) | Ni-complex / M06L-D3 | 19.3 | Thermodynamically favored path at high temperatures. | chemrxiv.org |
| Oxidation-Elimination | Selenide Oxidation | Selenofluoxetine + H₂O₂ / COSMO-ZORA-OLYP | ~10-12 (in water) | First step in the sequence. | rsc.org |
| Oxidation-Elimination | syn-Elimination | Selenoxide / COSMO-ZORA-OLYP | ~20-22 (in water) | Rate-determining step in a polar solvent. | rsc.org |
Spectroscopic and Advanced Analytical Characterization of Z Cinnamylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For cinnamylamine (B1233655) derivatives, it is particularly crucial for unambiguously assigning the (Z) or (E) configuration of the alkene double bond.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental confirmation of the molecular structure of (Z)-cinnamylamine derivatives. amazonaws.com In ¹H NMR, the key diagnostic signals for assigning the alkene stereochemistry are the vinylic protons. The magnitude of the coupling constant (J-value) between these two protons is stereochemically dependent. For the (Z)-isomer, the coupling constant is typically smaller (around 11-12 Hz) due to the cis relationship of the protons, whereas the (E)-isomer exhibits a larger coupling constant (typically 15-16 Hz). amazonaws.comrsc.org
For example, in the ¹H NMR spectrum of the derivative (Z)-2-(Cinnamylamino)-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one, a broad doublet corresponding to one of the vinylic protons appears at δ 6.53 ppm with a coupling constant of J = 11.8 Hz, confirming the Z-geometry. amazonaws.com Similarly, ¹³C NMR spectroscopy confirms the carbon skeleton of the molecule. The chemical shifts of the vinylic carbons and the allylic carbon provide complementary structural information. amazonaws.comrsc.org
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative Compound: (Z)-4-(3-(isopropylamino)-1-phenylprop-1-en-1-yl)-N,N-dimethylaniline (2o) Solvent: CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H NMR | 7.36 | (t, J = 7.4 Hz) |
| 7.30 | (t, J = 7.4 Hz) | |
| 7.18 | (d, J = 7.5 Hz) | |
| 7.08 | (d, J = 8.8 Hz) | |
| 6.64 | (d, J = 8.8 Hz) | |
| 5.95 | (d, J = 11.9 Hz) | |
| 5.75 | (dt, J = 11.9, 7.2 Hz) | |
| 3.52 | (d, J = 7.2 Hz) | |
| 2.93 | (s) | |
| 2.87 | (m) | |
| 1.09 | (d, J = 6.2 Hz) | |
| ¹³C NMR | 149.5 | Aromatic C |
| 138.2 | Aromatic C | |
| 137.9 | Aromatic C | |
| 132.3 | Vinylic CH | |
| 130.0 | Aromatic CH | |
| 128.8 | Vinylic CH | |
| 128.2 | Aromatic CH | |
| 126.5 | Aromatic CH | |
| 125.7 | Aromatic C | |
| 112.1 | Aromatic CH | |
| 48.7 | Aliphatic CH | |
| 47.9 | Allylic CH₂ | |
| 40.7 | N-CH₃ | |
| 23.1 | Isopropyl CH₃ |
Data sourced from supporting information of a study on oxidative Mizoroki–Heck reactions. rsc.org
While J-coupling constants provide strong evidence for stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) offers definitive confirmation by probing the spatial relationships between protons. rsc.org A NOESY experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds.
In the case of a this compound derivative, a cross-peak is expected between the vinylic protons and the protons of the adjacent phenyl ring on the double bond. This spatial proximity is unique to the Z-configuration. Several studies have employed NOESY to unambiguously confirm the stereochemical assignment of synthesized cinnamylamine derivatives, solidifying the structural analysis. rsc.orgchemrxiv.orgnih.govchemrxiv.org For instance, the NOESY spectrum of (Z)-4-(3-(isopropylamino)-1-phenylprop-1-en-1-yl)-N,N-dimethylaniline was used to confirm its Z-stereochemistry. rsc.org
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of this compound and its analogues.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines without causing significant fragmentation. nih.gov In ESI-MS analysis of cinnamylamine derivatives, the molecule is typically protonated in the positive ion mode, resulting in the detection of a pseudomolecular ion [M+H]⁺. rsc.orgresearchgate.net This allows for the rapid and accurate determination of the compound's molecular weight. The technique is widely applied in the characterization of newly synthesized series of cinnamyl amine derivatives. researchgate.netniscpr.res.in
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. acs.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. amazonaws.comjst.go.jp For this compound derivatives, HRMS is used to confirm that the experimentally measured mass matches the calculated mass for the proposed chemical formula, providing a high degree of confidence in the compound's identity and purity. rsc.orgacs.org
Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives
| Compound | Ion Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Source |
|---|---|---|---|---|
| (Z)-4-(3-(isopropylamino)-1-phenylprop-1-en-1-yl)-N,N-dimethylaniline | C₂₀H₂₇N₂ | 295.2174 | 295.2169 | rsc.org |
| (Z)-N-Benzyl-3-phenylprop-2-enyl-2,4-dinitro-benzenesulfonamide | C₂₄H₂₄N₃O₇S | 498.1335 | 498.1347 | amazonaws.com |
| (Z)-N-(1-Methyl-1H-indol-5-yl)-3-(naphthalen-1-yl)acrylamide | C₂₄H₂₁N₂O | 365.1654 | 365.1651 | acs.org |
Note: The final compound is a cinnamamide, included to illustrate the application of HRMS in a structurally related system with Z-stereochemistry.
Chromatographic Techniques for Separation and Quantification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for isolating the desired isomer from reaction mixtures, which often contain the (E)-isomer, and for quantifying its purity. researchgate.net
For preparative purposes, column chromatography using a stationary phase like silica (B1680970) gel is commonly employed. niscpr.res.in By choosing an appropriate mobile phase (eluent), such as a mixture of ethyl acetate (B1210297) and methanol, it is possible to separate the (Z)- and (E)-isomers based on their different polarities and interactions with the stationary phase. rsc.org
For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the technique of choice. researchgate.netacs.org HPLC offers high resolution and sensitivity for separating closely related isomers like the (Z) and (E) forms of cinnamylamines. The technique can be used to determine the isomeric ratio (E/Z) in a sample with high accuracy. acs.org When coupled with a detector like a UV-Vis spectrophotometer or a mass spectrometer (LC-MS), HPLC can also be used for the precise quantification of the this compound concentration in a sample. researchgate.netucl.ac.uk
High-Performance Liquid Chromatography (HPLC) in Biosynthesis Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for monitoring and quantifying the production of cinnamylamine in biosynthetic systems. In the field of metabolic engineering, where microorganisms like Escherichia coli are engineered to produce valuable chemicals, HPLC allows researchers to track the conversion of precursors into the final product with high precision and sensitivity.
Detailed research into the biosynthesis of cinnamylamine has established efficient production routes using cinnamic acid as a precursor. researchgate.netresearchgate.net In these processes, engineered E. coli strains are developed to express key enzymes, such as carboxylic acid reductase (CAR) and ω-aminotransferase (ω-TA), which catalyze the conversion cascade from cinnamic acid to cinnamaldehyde (B126680) and finally to cinnamylamine. researchgate.net During fermentation, HPLC is used to analyze the broth, separating and quantifying the substrate (cinnamic acid), intermediates (cinnamaldehyde, cinnamyl alcohol), and the target product (cinnamylamine). researchgate.netnih.gov This analysis is critical for optimizing reaction conditions, screening mutant enzyme libraries, and improving the final product yield. researchgate.net
For instance, one study utilized an HPLC system to analyze the conversion of cinnamaldehyde to cinnamylamine by an ω-aminotransferase from Chromobacterium violaceum (Cv-ωTA). researchgate.net The initial biosynthesis attempt in a standard E. coli strain resulted in the undesired accumulation of cinnamyl alcohol, a fact confirmed by HPLC analysis of the fermentation broth. researchgate.net Subsequent engineering, including the use of a strain with knocked-out reductase genes and mutagenesis of the Cv-ωTA enzyme, led to significant improvements in cinnamylamine production. The yield of the best-performing mutant, measured by HPLC, reached 88.56 mg/L. researchgate.net Further optimization of culture conditions and cofactor supply ultimately pushed the final titer to 523.15 mg/L, the highest reported biocatalytic production from cinnamic acid. researchgate.net
The specific conditions for HPLC analysis are tailored to achieve clear separation of the aromatic compounds involved. A common setup involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of acidified water and an organic solvent like acetonitrile. nih.gov
Below is a table summarizing typical HPLC conditions used for the analysis of cinnamylamine and related metabolites during biosynthesis.
| Parameter | Condition | Source |
| HPLC System | ThermoFisher UltiMate 3000 | nih.gov |
| Column | Agilent ZORABX-C18 | nih.gov |
| Mobile Phase A | H₂O containing 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Mobile Phase B | Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) | nih.gov |
| Elution | Isocratic (1:1 ratio of Phase A to Phase B) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30 °C | nih.gov |
| Detection | UV Spectrophotometer | nih.govnih.gov |
The following table presents data on cinnamylamine yields achieved through biocatalytic synthesis, as quantified by HPLC analysis.
| Engineered Strain / Condition | Precursor | Cinnamylamine Yield | Source |
| E. coli expressing Cv-ωTA Y168G mutant | Cinnamic Acid | 88.56 mg/L | researchgate.net |
| Optimized culture with MRE-Sz strain | Sodium Cinnamate | 523.15 mg/L | researchgate.net |
| Metabolically engineered strain S020 | Cinnamic Acid | 1.2 g/L (90% yield) | nih.gov |
Beyond biosynthesis, HPLC is also crucial for analyzing the products of chemical synthesis, including methods designed to selectively produce the (Z)-isomer of cinnamylamine derivatives. acs.org
Other Advanced Spectroscopic Techniques for Structural Analysis (e.g., IR)
Infrared (IR) spectroscopy is a powerful technique for the structural elucidation of this compound and its derivatives by identifying their characteristic functional groups. The IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of bonds within the molecule. For cinnamylamine isomers, key absorptions include those from N-H bonds in the amine group, C=C bonds of the alkene and aromatic ring, and the C-H bonds associated with them.
The distinction between (Z) and (E) isomers can sometimes be inferred from subtle differences in the fingerprint region of the IR spectrum, though it is often more definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. In NMR, the magnitude of the coupling constant (J-value) between the vinylic protons is a reliable indicator of stereochemistry; (Z)-isomers typically exhibit a J-value of around 12.5 Hz, whereas (E)-isomers show a larger coupling constant of approximately 15.5 Hz. acs.org
Nevertheless, IR spectroscopy is essential for confirming the presence of the core functional groups after a synthesis. In research focused on the stereoselective construction of (Z)-cinnamamide scaffolds, IR analysis is used to verify the structure of the products. acs.org For example, the IR spectrum of a synthesized (Z)-cinnamamide derivative showed characteristic peaks confirming its chemical structure. acs.org
The table below lists characteristic IR absorption frequencies for functional groups relevant to cinnamylamine and specific data reported for a (Z)-cinnamamide derivative.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reported Peaks for (Z)-3-(4-Methoxyphenyl)-N-(quinolin-8-yl)acrylamide (cm⁻¹) | Source |
| N-H Stretch (Amine/Amide) | 3300-3500 | 3412 | acs.org |
| C=O Stretch (Amide) | 1650-1700 | 1713 | acs.org |
| C=C Stretch (Alkene) | 1600-1680 | 1362 (likely coupled with other vibrations) | acs.orglibretexts.org |
| C-H Bending (Alkene, cis) | 675-730 | 737 | acs.org |
| Aromatic C=C Stretch | 1450-1600 | - | libretexts.org |
| C-N Stretch | 1000-1350 | 1222 | acs.org |
Microscopic Techniques for Material Characterization (if applicable to advanced synthesis research)
Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) for Catalysts/Nanoparticles
While microscopic techniques are not used to visualize the this compound molecule itself, Scanning Electron Microscopy (SEM) and Scanning Transmission Electron Microscopy (STEM) are vital in advanced synthesis research for characterizing the heterogeneous catalysts that facilitate its production. The efficiency, selectivity, and reusability of a catalyst often depend on its physical properties, such as surface morphology, particle size, and the distribution of active sites. medcraveonline.comacs.org
In the synthesis of amines, various solid catalysts are employed, including metal nanoparticles supported on materials like silica, titania, or zeolites. medcraveonline.comiaea.orgresearchgate.net SEM provides high-resolution images of the catalyst's surface, revealing its topography and crystal morphology. medcraveonline.com For example, in the synthesis of N-formylated amines using zeolite-A as a catalyst, SEM images taken at 10,000x magnification were used to show the surface morphology and view the crystals clearly. medcraveonline.com
Furthermore, SEM can be used to diagnose catalyst deactivation. In one study of a polymer-supported primary amine catalyst, SEM images of the initial and deactivated catalyst were compared. nih.gov The images revealed that while the polymer support had not broken, the deactivated catalyst had significantly smaller and more irregularly shaped particles, indicating a change in the internal matrix structure that impacted its performance. nih.gov
STEM combines the capabilities of a conventional transmission electron microscope with the scanning features of SEM, allowing for even higher resolution imaging and analytical microscopy, such as elemental mapping with Energy Dispersive X-ray Spectroscopy (EDS), to confirm the composition and distribution of elements within the catalyst. iaea.orgacs.org For instance, research on amine functionalized magnetic titania catalysts used Field Emission Gun SEM (FEG-SEM) and High-Resolution TEM (HR-TEM) to investigate the catalyst's morphology. iaea.org
The following table summarizes examples of catalysts used in amine synthesis and the characterization data obtained via electron microscopy.
| Catalyst System | Microscopic Technique | Observation | Purpose of Analysis | Source |
| Zeolite-A | SEM | Clear view of crystal surface morphology at 10,000x magnification. | To characterize the solid acid catalyst structure. | medcraveonline.com |
| Amine functionalized MCM-41 | SEM, TEM | Investigation of catalyst morphology. | To characterize a heterogeneous recyclable catalyst. | rsc.org |
| Polymer-supported primary amine | FEG-SEM | Comparison of initial and deactivated catalyst particles; showed changes in particle size and shape. | To investigate the cause of catalyst deactivation. | nih.gov |
| TEMPO on magnetic titania | FEG-SEM, HR-TEM | Investigation of catalyst morphology. | To authenticate the chemical nature and structure of the synthesized catalyst. | iaea.org |
| Ru@SiO₂-[Cu-NHC] | SEM-EDS | Elemental analysis confirmed no metal leaching after three cycles. | To confirm the stability and heterogeneous nature of the bimetallic catalyst. | acs.org |
Advanced Applications of Z Cinnamylamine in Chemical and Biomedical Research
Role as Key Building Blocks in Complex Organic Synthesis
The reactivity of the amine group and the phenyl-allyl structure allows (Z)-Cinnamylamine to serve as a foundational element in the synthesis of intricate molecular architectures.
Cinnamylamine (B1233655) is recognized as a key intermediate in the chemical industry, particularly for the manufacture of pharmaceuticals. semanticscholar.org Its structure is incorporated into various drug scaffolds. For example, cinnamylamine is a known precursor in the synthesis of the antifungal agent Naftifine (B1207962), which is used for treating skin infections like athlete's foot and ringworm. semanticscholar.org It is also a building block for the antidepressant Reboxetine. The synthesis of these active pharmaceutical ingredients (APIs) often involves leveraging the amine functionality for further chemical transformations, highlighting the compound's importance in medicinal chemistry.
Table 1: Pharmaceutical Intermediates Derived from Cinnamylamine
| Pharmaceutical Intermediate/API | Therapeutic Class | Reference |
| Naftifine | Antifungal | semanticscholar.org |
| Reboxetine | Antidepressant (Norepinephrine reuptake inhibitor) | semanticscholar.org |
Beyond established pharmaceuticals, cinnamylamine serves as a valuable starting material for a range of specialized bioactive molecules. Research has shown its utility in synthesizing compounds with antibacterial, antiviral, and anticancer properties. nih.gov For instance, the cinnamylamine scaffold can be used to produce heterocyclic compounds such as pyrazines and quinazolinones, classes of molecules known for their diverse pharmacological effects. nih.gov The biological activity of these resulting molecules is often attributed to the unique combination of the aromatic ring and the nitrogen-containing functional group provided by the cinnamylamine precursor.
Table 2: Bioactive Molecules Synthesized from Cinnamylamine Precursors
| Class of Bioactive Molecule | Associated Pharmacological Effects | Reference |
| Pyrazines | Antibacterial, Antiviral, Anticancer | nih.gov |
| Quinazolinones | Antibacterial, Antiviral, Anticancer | nih.gov |
The amine functionality in structures like cinnamylamine is pivotal for constructing complex ring systems, which form the core of many natural products and synthetic drugs. While direct examples using this compound are not extensively documented, its structural motif is relevant to powerful cyclization reactions. One such reaction is the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides into dihydroisoquinolines. wikipedia.orgorganic-chemistry.org This reaction is fundamental in the synthesis of isoquinoline alkaloids.
A sophisticated application of this strategy is the "interrupted Bischler-Napieralski reaction," which can generate highly complex tetracyclic spiroindolines from tryptamide precursors in a single step. nih.gov These spiroindoline scaffolds are valuable building blocks for constructing intricate indole alkaloids, as demonstrated in a concise total synthesis of (±)-akuammicine. nih.gov This illustrates how amine-containing building blocks, analogous to cinnamylamine, are essential for advanced cascade reactions that rapidly build molecular complexity to access important polycyclic and heterocyclic systems. nih.gov
Exploration in Materials Science and Energetic Compounds
The applications of this compound extend beyond biomedicine into the realm of materials science, where its chemical properties are harnessed to create energetic compounds and novel polymeric materials.
Cinnamylamine is identified in scientific literature as an essential precursor for the synthesis of energetic compounds. nih.gov Amine groups are a common feature in energetic materials, acting as fuel components and contributing to the high nitrogen content favored in such molecules. The synthesis pathways for these materials often involve the nitration of amine precursors or their incorporation into larger, strained cage structures to store chemical energy. The presence of the phenyl group and the double bond in cinnamylamine offers additional sites for functionalization, allowing for the tuning of properties such as energy density, stability, and sensitivity.
While the direct polymerization of this compound is not widely reported, the broader family of "cinnamyl" derivatives is extensively used in materials science. Cinnamic acid and its derivatives are used to create photoreactive polymers, where the carbon-carbon double bond undergoes [2+2] cycloaddition upon UV irradiation, leading to cross-linking. jmaterenvironsci.com This property is valuable for developing photoresists and other photosensitive materials. jmaterenvironsci.com Similarly, polymers containing cinnamaldehyde (B126680) have been developed for various biomedical applications. mdpi.com
The this compound scaffold holds similar potential. The primary amine group provides a reactive handle for polymerization reactions that are not available to other cinnamic derivatives. For instance, it could be reacted with dicarboxylic acids or acyl chlorides to form polyamides, or with aldehydes and ketones to form polyimines (Schiff base polymers). Such polymers could exhibit interesting thermal, optical, or biomedical properties, making the cinnamylamine scaffold a promising, though currently underexplored, platform for the development of novel functional materials.
Mechanistic Studies of Biological Interactions (Molecular Level)
The therapeutic and functional potential of this compound and its related structures is rooted in their interactions with biological macromolecules. Mechanistic studies at the molecular level are crucial for understanding these interactions, enabling the rational design of new derivatives with enhanced potency and selectivity. Research in this area focuses on identifying specific molecular targets, elucidating structure-activity relationships, and developing tools to probe biological pathways.
The enzymatic synthesis of cinnamylamine is a key area of research, offering an environmentally friendly alternative to chemical methods. Central to this biosynthetic approach are ω-aminotransferases (ω-TAs), which catalyze the transfer of an amino group to an aldehyde or ketone substrate. The specificity and activity of these enzymes towards cinnamaldehyde, the direct precursor to cinnamylamine, are of significant interest.
Studies have demonstrated that ω-aminotransferases from various microbial sources can catalyze the conversion of cinnamaldehyde to cinnamylamine. For instance, the ω-aminotransferase from Chromobacterium violaceum (Cv-ωTA) has been shown to have high enzymatic activity in this specific conversion. To optimize the production of cinnamylamine, research has focused on both modifying the host organism to prevent competing reactions and engineering the enzyme itself. Saturation mutagenesis of Cv-ωTA at key amino acid residues has been performed to shift the reaction equilibrium toward cinnamylamine synthesis, with specific mutants showing significantly higher conversion rates. This highlights the enzyme's plasticity and its potential for tailored substrate specificity.
Similarly, a whole-cell catalytic system utilizing a carboxylic acid reductase from Neurospora crassa (ncCAR) and an ω-transaminase from Ochrobactrum anthropi (OATA) has been developed for the synthesis of aromatic primary amines, including cinnamylamine. The efficiency of this system is dependent on the balanced activity of the involved enzymes, further underscoring the importance of understanding and engineering enzyme kinetics and substrate handling for practical applications.
| Enzyme | Source Organism | Substrate | Product | Research Focus |
| Cv-ωTA | Chromobacterium violaceum | Cinnamaldehyde | Cinnamylamine | High intrinsic activity; protein engineering to improve yield. |
| OATA | Ochrobactrum anthropi | Cinnamaldehyde | Cinnamylamine | Used in a whole-cell biocatalytic system for amine synthesis. |
These enzymatic studies not only provide a sustainable route to cinnamylamine but also offer insights into the structural determinants of ω-aminotransferase substrate specificity, which can guide the future design of biocatalysts for the synthesis of other valuable amine compounds.
A significant body of research has focused on the antibacterial properties of cinnamaldehyde, a close structural analog of this compound, providing a valuable model for understanding the structure-activity relationships (SAR) of this class of compounds. The primary molecular target identified for cinnamaldehyde's antibacterial action is the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site, making it an attractive target for novel antibiotics.
Cinnamaldehyde has been shown to inhibit the assembly dynamics of FtsZ. Mechanistic studies, including in silico docking and saturation transfer difference-nuclear magnetic resonance, have revealed that cinnamaldehyde binds to a pocket at the C-terminal region of FtsZ, which includes the T7 loop. This binding perturbs the GTPase activity of FtsZ and its ability to polymerize, thereby disrupting the formation of the Z-ring and inhibiting cell division. This leads to the characteristic elongated or filamentous morphology observed in treated bacteria.
The exploration of SAR has involved the synthesis and evaluation of various cinnamaldehyde derivatives. These studies aim to identify how modifications to the phenyl ring or the aldehyde group affect the compound's ability to inhibit FtsZ and exert antibacterial effects. Research has shown that certain substitutions on the aromatic ring can enhance antibacterial potency, with some derivatives exhibiting minimum inhibitory concentration (MIC) values significantly lower than the parent compound.
| Compound | Target | Mechanism of Action | Key Structural Features |
| Cinnamaldehyde | FtsZ | Inhibits GTPase activity and polymerization; perturbs Z-ring formation. | α,β-unsaturated aldehyde scaffold. |
| Cinnamaldehyde Derivatives | FtsZ | Inhibition of bacterial cell division. | Modifications on the phenyl ring influence potency. |
These findings suggest that the cinnamyl scaffold is a promising foundation for the development of novel FtsZ inhibitors. The insights gained from cinnamaldehyde derivatives provide a direct roadmap for designing and synthesizing this compound analogs with potentially potent and specific antibacterial activity.
The biological effects of this compound are dictated by its interactions with specific molecular receptors, which in turn modulate cellular pathways. The most well-characterized interaction for the closely related cinnamaldehyde is with the FtsZ protein, which disrupts the bacterial cell division pathway, as detailed previously. This interaction serves as a prime example of how a small molecule can engage a specific protein receptor to interrupt a fundamental biological process. The binding to FtsZ initiates a cascade of events, preventing the recruitment of other essential divisome proteins and ultimately leading to cell growth arrest and death.
Beyond this specific interaction, the cinnamylamine structure is recognized as a valuable precursor for synthesizing a range of other biologically active molecules, including pyrazines and quinazolinones, which are known to possess antibacterial, antiviral, and anticancer properties. This implies that the core cinnamyl structure can be adapted to interact with a diverse set of biological receptors and pathways. For instance, derivatives could be designed to target other enzymes, G-protein coupled receptors, or ion channels, depending on the specific functional groups appended to the core structure. The inherent reactivity and structural features of the cinnamyl scaffold make it a versatile platform for engaging with various biological targets.
The development of molecular probes and chemical biology tools is essential for dissecting complex biological processes. These tools allow for the visualization, identification, and functional interrogation of biomolecules in their native environment. The cinnamic acid scaffold, a direct biosynthetic precursor to cinnamaldehyde and cinnamylamine, has proven to be a valuable starting point for the creation of such tools.
A notable example is the design and synthesis of an activity-based protein profiling (ABPP) probe derived from cinnamic hydroxamic acid. nih.govumn.edu ABPP probes are powerful chemical tools designed to covalently bind to the active sites of specific enzymes, allowing for the assessment of their functional state within complex biological systems. nih.govumn.edu In this case, the cinnamic hydroxamic acid parent compound exhibited potent biological activity, making it an ideal candidate for conversion into a probe to identify its molecular targets. nih.govumn.edu The resulting probe incorporated the essential features of the parent compound along with reporter tags for detection, enabling the identification of specific cellular proteins with which the compound interacts. nih.govumn.edu
This successful development demonstrates the utility of the cinnamic scaffold in chemical biology. By leveraging the known bioactivity of this compound and its analogs, it is conceivable to design a variety of probes:
Fluorescent Probes: Attaching a fluorophore to the cinnamylamine structure could allow for the visualization of its uptake and subcellular localization, providing insights into its mode of action.
Affinity-Based Probes: Immobilizing cinnamylamine derivatives on a solid support could be used to isolate and identify binding partners from cell lysates.
Photoaffinity Probes: Incorporating a photoreactive group would enable the probe to be covalently cross-linked to its target receptor upon photoirradiation, facilitating unambiguous target identification.
The application of the cinnamic framework in the development of sophisticated chemical probes underscores its importance not only as a potential therapeutic agent but also as a versatile tool for fundamental biological research. nih.govumn.edu
Future Directions and Interdisciplinary Research Perspectives
Innovations in Green and Sustainable Synthesis of (Z)-Cinnamylamine
The chemical synthesis of cinnamylamine (B1233655) has traditionally relied on methods that can involve high temperatures, high pressures, and metal catalysts, leading to concerns about energy consumption and environmental impact. researchgate.net Consequently, there is a significant push towards developing environmentally friendly and sustainable methods for its production. researchgate.net
A promising direction is the use of biocatalysis and metabolic engineering. researchgate.net For instance, the biosynthesis of cinnamylamine from cinnamic acid has been achieved in engineered Escherichia coli. researchgate.netnih.gov This process utilizes enzymes such as carboxylic acid reductase (CAR) and ω-transaminase (ω-TA). researchgate.netnih.govnih.gov Researchers have successfully optimized this pathway by screening for highly efficient enzymes, such as ω-aminotransferase from Chromobacterium violaceum (Cv-ωTA), and by engineering the host strain to prevent the formation of byproducts like cinnamyl alcohol. nih.gov Further enhancements have been made by increasing the supply of necessary cofactors like PLP and NADPH, leading to significantly improved yields. researchgate.netnih.gov One study reported achieving a cinnamylamine yield of 523.15 mg/L in engineered E. coli. researchgate.netnih.gov Another study reported a yield of 1.2 g/L by regulating metabolic pathways to balance the expression of the key enzymes and reduce the accumulation of toxic intermediates. nih.govresearchgate.net
The use of whole-cell catalytic systems presents a considerable advantage in terms of environmental and safety impacts over traditional chemical methods. nih.govresearchgate.net Flow chemistry is another innovative approach being explored for the sustainable synthesis of cinnamylamine. rsc.org Immobilizing enzymes in flow reactors can enhance stability, improve productivity by reducing reaction times, and allow for continuous production. rsc.orgacademie-sciences.fr For example, an ω-transaminase from Halomonas elongata (HeTA) has been immobilized and used in a continuous flow system for cinnamylamine synthesis. rsc.org The development of self-sufficient systems, where the cofactor is also immobilized, further streamlines the process. cicbiomagune.es
Future research in this area will likely focus on:
Discovering and engineering more robust and efficient enzymes through techniques like metagenomics. almacgroup.com
Optimizing fermentation and reaction conditions to maximize yields and minimize waste. researchgate.netnih.gov
Expanding the use of flow chemistry and enzyme-membrane reactors for large-scale, continuous production. rsc.orgacademie-sciences.fr
Developing biocatalytic systems that utilize renewable starting materials, further enhancing the sustainability of cinnamylamine production. acs.orgnih.gov
Expanding the Scope of Stereoselective Transformations
The stereochemistry of cinnamylamine derivatives is crucial for their biological activity. Therefore, developing methods for the stereoselective synthesis and transformation of this compound is a significant area of ongoing research.
Carbolithiation reactions of cinnamyl derivatives have been shown to be highly diastereoselective. rsc.orgsemanticscholar.org Interestingly, both (E)- and this compound isomers can yield the same anti-product, indicating that the reaction proceeds under thermodynamic control. rsc.orgsemanticscholar.org The use of chiral ligands, such as (−)-sparteine, in these reactions can induce high enantioselectivity, allowing for the preparation of specific stereoisomers. rsc.orgacs.org The stereochemical outcome can be dependent on reaction conditions like temperature and the choice of electrophile, offering a degree of control over the final product's configuration. rsc.orgsemanticscholar.orgacs.org For example, the asymmetric carbolithiation of cinnamyl alcohol, a related compound, can produce either the (S) or (R) enantiomer depending on whether the (E) or (Z) isomer is used as the starting material. rsc.org
Palladium-catalyzed reactions are also pivotal in the stereoselective synthesis of cinnamylamine derivatives. acs.orgmdpi.comacs.orgrsc.org Picolinamide-assisted, Pd(II)-catalyzed γ-arylation of allylamines has been developed to selectively produce (Z)-cinnamylamines. acs.orgmdpi.com This contrasts with typical Heck-type arylations that favor the (E)-isomer. acs.org The choice of directing group is critical; for instance, using an isoquinoline-1-carboxamide (B73039) (iQA) directing group can lead to the formation of (Z)-tri- and tetra-substituted olefins. snnu.edu.cn Researchers are also exploring methods to improve the E/Z selectivity of these reactions, such as using aryl boronic acids in oxidative Mizoroki–Heck reactions, which can enhance both yield and selectivity under milder conditions. rsc.org
Future work in this domain will likely involve:
The development of new chiral ligands and catalysts for more efficient and highly selective asymmetric transformations.
Exploring a wider range of electrophiles and coupling partners in carbolithiation and cross-coupling reactions to synthesize a greater diversity of chiral cinnamylamine derivatives. rsc.orgsemanticscholar.orgacs.org
Investigating the mechanisms of these stereoselective reactions in greater detail to enable more rational catalyst and reaction design. rsc.orgsemanticscholar.orgacs.org
Applying these stereoselective methods to the synthesis of complex, biologically active molecules.
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work is becoming increasingly vital for the rational design of novel this compound derivatives and the optimization of their synthesis. Computational studies provide valuable insights into reaction mechanisms, transition states, and the factors governing stereoselectivity, which can guide experimental efforts.
For instance, computational mechanistic studies on the asymmetric carbolithiation of styrene (B11656) derivatives have helped to explain the origins of enantioselectivity. rsc.org These studies suggest that for non-functionalized systems, selectivity arises from steric repulsion between the chiral ligand-alkyllithium adduct and the substrate. semanticscholar.org In contrast, for substrates with coordinating groups, such as an ortho-amino group, one face of the double bond can be shielded by the ligand-coordinated group, directing the approach of the alkyllithium reagent. semanticscholar.org Similarly, in photocatalyzed isomerizations of cinnamyl chlorides to cyclopropanes, quantum mechanical calculations have been instrumental in elucidating the reaction mechanism, which involves energy transfer from a photocatalyst and the formation of a diradical intermediate. nih.gov These computational insights guided the experimental development of a more efficient process by adding a nickel co-catalyst. nih.gov
In the realm of biocatalysis, molecular docking and mutagenesis studies are used to understand enzyme-substrate interactions and to engineer enzymes with improved activity and selectivity. researchgate.netnih.gov By identifying key amino acid residues in the active site of enzymes like ω-transaminase, researchers can perform saturation mutagenesis to create mutants with enhanced catalytic properties for cinnamylamine synthesis. researchgate.netnih.gov
Future directions for integrating computational and experimental approaches include:
Using quantum chemical modeling to predict the reactivity and selectivity of new catalytic systems for this compound synthesis. tandfonline.com
Employing molecular dynamics simulations to study the conformational dynamics of this compound derivatives and their interactions with biological targets.
Developing machine learning models to predict the biological activity of novel derivatives, accelerating the discovery of new drug candidates.
Combining experimental data from high-throughput screening with computational analysis to build comprehensive structure-activity relationship (SAR) models.
Development of Novel Analytical Techniques for this compound Research
The accurate analysis of this compound and its derivatives, particularly the separation and quantification of stereoisomers, is essential for both synthetic chemistry and pharmacological studies. Enantiomers can have different biological activities, and regulatory agencies often require that chiral drugs be marketed as single, active enantiomers. wvu.edu
Chromatographic techniques are the cornerstone of chiral separations. wvu.edumdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is a widely used and versatile method, often employing chiral stationary phases (CSPs) to resolve enantiomers. mdpi.comsigmaaldrich.com Gas chromatography (GC) and supercritical fluid chromatography (SFC) are also powerful techniques for chiral analysis. wvu.edumdpi.com The development of new CSPs with improved separation capabilities is an ongoing area of research.
Capillary electrophoresis (CE) has emerged as a powerful alternative for chiral separations, offering high efficiency and rapid analysis times. wvu.edumdpi.com In chiral CE, a chiral selector is typically added to the running buffer, which interacts with the enantiomers to form transient diastereomeric complexes that have different electrophoretic mobilities. wvu.edu
Beyond separation, spectroscopic methods are crucial for structural elucidation. NMR spectroscopy is used to determine the E/Z configuration of the double bond in cinnamylamine derivatives. rsc.orgrsc.org
Future advancements in analytical techniques for this compound research may include:
The development of novel and more universal chiral stationary phases for HPLC and SFC that can separate a wider range of cinnamylamine derivatives. researchgate.net
The design of more sensitive and selective detectors for use with chromatographic and electrophoretic systems, such as chiral detectors like polarimeters and circular dichroism spectrometers. sigmaaldrich.com
The application of microfluidics and lab-on-a-chip technologies to create miniaturized, high-throughput analytical systems for rapid screening and analysis. mdpi.com
The use of advanced mass spectrometry techniques for the sensitive detection and structural characterization of this compound and its metabolites in biological samples.
Unexplored Biological Targets and Mechanistic Insights for this compound Derivatives
Cinnamylamine and its derivatives are recognized as valuable starting materials for the synthesis of bioactive substances with a range of pharmacological effects, including antibacterial, antiviral, and anticancer properties. researchgate.netnih.gov Many of these compounds are known to target G protein-coupled receptors (GPCRs). rsc.org However, the full spectrum of their biological targets and the detailed mechanisms of action remain largely unexplored.
The structural similarity of cinnamylamine to biogenic amines suggests that its derivatives could interact with a variety of neuroreceptors and transporters. ontosight.ai Future research should focus on screening libraries of this compound derivatives against a broad panel of biological targets to identify new therapeutic opportunities.
A key area of investigation is the potential for these compounds to act as mechanism-based enzyme inactivators. tandfonline.com Such compounds are unreactive until they are converted into a reactive species by the target enzyme itself, leading to high selectivity and reduced off-target effects. tandfonline.com Identifying enzymes that can be irreversibly inhibited by rationally designed this compound derivatives could lead to the development of novel drugs with unique modes of action.
Future research in this area should aim to:
Synthesize diverse libraries of this compound derivatives for high-throughput screening against various biological targets, including GPCRs, ion channels, enzymes, and nuclear receptors.
Utilize chemoproteomics and other target identification technologies to discover the molecular targets of bioactive this compound derivatives.
Conduct detailed mechanistic studies, combining biochemical, biophysical, and computational approaches, to understand how these compounds interact with their targets at the molecular level.
Investigate the structure-activity relationships (SAR) of this compound derivatives to guide the design of more potent and selective compounds.
Explore the potential of these compounds in new therapeutic areas beyond those already established, such as in neurodegenerative diseases, inflammatory disorders, and metabolic diseases.
The continued interdisciplinary collaboration between synthetic chemists, biochemists, pharmacologists, and computational scientists will be paramount in realizing the full therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. How can stereoselectivity (E/Z ratio) be optimized in the synthesis of (Z)-cinnamylamine via carbenoid eliminative cross-coupling?
- Methodological Answer :
- Reaction Conditions : Use 1.2 equivalents of LTMP (lithium tetramethylpiperidide) in hexane at −78 °C to minimize dimerization (e.g., 2-ene-1,4-diamine) and improve stereoselectivity (E/Z = 62:38, 69% yield) .
- Solvent Effects : Hexane enhances cinnamylamine yield compared to ethers by reducing side reactions .
- Substrate Design : Terminal N-Bus-aziridines are critical for deprotonation by α-lithio cyclopropane carbenoids, enabling cross-coupling .
Q. What analytical methods are recommended for characterizing this compound and differentiating it from (E)-isomers?
- Methodological Answer :
- 1H-NMR Analysis : Monitor α-hydrogen signals (4.7–3.8 ppm) to track diastereomer ratios and allylic-hydrogen shifts during oxidation. Integration of these regions provides quantitative E/Z data .
- HPLC/Chiral Chromatography : Separate isomers using chiral stationary phases (e.g., polysaccharide-based columns) with mobile-phase optimization for baseline resolution.
- Dynamic Kinetic Studies : Time-resolved NMR can reveal isomerization pathways under varying pH or temperature conditions .
Advanced Research Questions
Q. How can metabolic engineering improve this compound yield in microbial systems?
- Methodological Answer :
- NADPH/ATP Flux Regulation : Knockout of the global transcription factor arcA in E. coli increases NADPH and ATP availability, enhancing NADPH-dependent ncCAR activity for amine synthesis. Overexpression of marA reduces NADPH depletion by upregulating stress-response genes .
- Promoter Optimization : Strong constitutive promoters (e.g., T7) increase soluble OATA expression, accelerating transamination rates. Engineered strain S020 achieved 90% yield (9 mM, 1.2 g/L) with <0.9 mM cinnamaldehyde byproduct .
- Transcriptome-Guided Design : Use RNA-seq to identify bottlenecks in pyruvate metabolism and redox balancing .
Q. How do substituents on allylamine derivatives influence β-hydride elimination during functionalization?
- Methodological Answer :
- Steric and Electronic Effects : 3-(Phenethyl)-substituted allylamines suppress β-hydride elimination by increasing steric bulk near the β-carbon, favoring β,γ-unsaturated products .
- Reaction Optimization : Lower temperatures (−78 °C) and aryl boronic acids with electron-withdrawing groups improve selectivity in oxidative Mizoroki–Heck reactions .
Q. How can researchers resolve contradictions in reaction outcomes when varying aziridine or epoxide substrates?
- Methodological Answer :
- Contradiction Analysis Framework :
Identify Variables : Compare solvent polarity, base strength (e.g., LTMP vs. LDA), and substrate leaving groups .
Mechanistic Probes : Use deuterium labeling or computational studies (DFT) to trace hydride shifts or carbenoid stability .
Iterative Testing : Systematically vary one parameter (e.g., LTMP equivalents) while holding others constant to isolate effects .
Methodological & Ethical Considerations
Q. How to design a FINER-compliant research question for this compound studies?
- Methodological Answer :
- FINER Criteria :
- Feasible : Ensure access to specialized catalysts (e.g., ncCAR enzymes) and analytics (e.g., chiral HPLC).
- Novel : Explore understudied areas like tin-free syntheses or metabolic flux balancing .
- Ethical : Adhere to chemical safety protocols (e.g., LTMP handling at −78 °C) .
- Relevant : Align with green chemistry goals (e.g., biocatalytic routes ) .
Q. How to balance open data sharing with privacy in clinical studies involving cinnamylamine derivatives?
- Methodological Answer :
- De-Identification : Apply "de facto anonymization" by removing direct identifiers (e.g., patient IDs) and aggregating data .
- Consent Frameworks : Use GDPR-compliant consent forms that explicitly permit data reuse for machine learning or cohort studies .
- Controlled Access : Share data via repositories with tiered access (e.g., requiring IRB approval for sensitive datasets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
